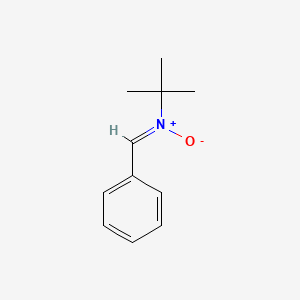

n-Tert-butyl-alpha-phenylnitrone

Description

N-Tert-butyl-alpha-phenylnitrone (PBN) is a synthetic nitrone compound widely recognized as a spin-trapping agent with potent free radical scavenging properties. Its primary mechanism involves binding to reactive oxygen species (ROS) and other radicals, forming stable adducts that mitigate oxidative damage in biological systems . Notably, PBN improves recovery of brain energy metabolism after transient focal ischemia and reduces oxidative protein damage in aging models . However, its effects are tissue- and species-dependent, and unanticipated outcomes, such as reversible acetylcholinesterase inhibition and variable muscle function modulation, highlight its complex pharmacology .

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-1-phenylmethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSYLWYGCWTJSG-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/[N+](=C/C1=CC=CC=C1)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] | |

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000043 [mmHg] | |

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3376-24-7, 52392-70-8 | |

| Record name | N-tert-Butyl-α-phenylnitrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052392708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-benzyliden-tert-butylamine N-ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL-N-TERT-BUTYLNITRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I91332OPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidation of the amine precursor to generate the nitrone functional group. Key parameters include:

-

Starting Material : N-(tert-Butyl)benzylamine (2 mmol)

-

Oxidizing Agent : 30% hydrogen peroxide (5 mmol)

-

Catalyst : Tungsten trioxide (WO₃, 0.02 mmol)

-

Solvent : Acetonitrile (3 mL)

-

Temperature : 25°C

-

Duration : 3 hours

The mixture is stirred at room temperature, followed by quenching with water and extraction with dichloromethane. Purification is achieved via silica gel column chromatography using a petroleum ether:ethyl acetate (2:1) eluent.

Yield and Purity

This method achieves a 96% yield with >98% purity after chromatographic separation. The high yield is attributed to the mild reaction conditions and efficient oxidation process.

Imine Formation and Oxidation with Oxone®

A cost-effective and scalable approach involves in situ imine formation followed by oxidation with a commercial oxidizing agent.

Stepwise Process

-

Imine Synthesis :

Benzaldehyde and t-butyl amine react in a solvent-free system to form benzylidene-t-butyl amine (imine) and water. No purification is required for intermediate steps. -

Oxidation with Oxone® :

The imine is oxidized in aqueous acetone using Oxone® (potassium peroxymonosulfate triple salt). The reaction is conducted at room temperature, with stirring for 1 hour post-oxidant addition.

Workup and Purification

Advantages

-

Scalability : Suitable for industrial-scale production due to minimal solvent usage and absence of toxic reagents.

-

Efficiency : Avoids purification steps for intermediates, reducing time and cost.

Comparative Analysis of Synthesis Methods

The following table summarizes key parameters for both methods:

| Parameter | Method 1 (H₂O₂/WO₃) | Method 2 (Oxone®) |

|---|---|---|

| Starting Material | N-(tert-Butyl)benzylamine | Benzaldehyde + t-butyl amine |

| Oxidizing Agent | H₂O₂ | Oxone® |

| Catalyst | WO₃ | None |

| Solvent | Acetonitrile | Aqueous acetone |

| Temperature | 25°C | Room temperature |

| Reaction Time | 3 hours | 1 hour |

| Yield | 96% | High (unspecified) |

| Purification | Column chromatography | Phase separation + evaporation |

| Scalability | Moderate | High |

Research Findings and Optimization Insights

Substituent Effects on Reactivity

While the core PBN synthesis remains consistent, substituent modifications (e.g., hydroxymethyl, ester groups) on the tert-butyl moiety significantly influence reactivity. Computational studies reveal that electron-withdrawing groups enhance nitronyl carbon charge density, accelerating reactions with superoxide (O₂- ⁻) and hydroperoxyl (HO₂- ) radicals. For example:

Chemical Reactions Analysis

n-Tert-butyl-alpha-phenylnitrone undergoes various chemical reactions, including:

Oxidation: It can react with oxidants such as lead dioxide (PbO2) and chloranil.

Reduction: The compound can be reduced under specific conditions, although detailed reduction reactions are less commonly reported.

Substitution: It can participate in nucleophilic substitution reactions.

Cycloaddition: It is involved in 1,3-dipolar cycloaddition reactions.

Common reagents and conditions used in these reactions include benzene, dichloromethane, acetonitrile, and oxidants like lead dioxide and chloranil . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroprotective Applications

PBN has been extensively researched for its neuroprotective properties, particularly in models of ischemia and neurodegenerative diseases.

- Stroke Therapy : PBN has demonstrated efficacy in reducing infarct size in animal models of middle cerebral artery occlusion (MCAO). Studies indicate that PBN can improve recovery of brain energy metabolism post-ischemia, even when administered after the onset of ischemia .

- Mechanism of Action : The neuroprotective effect is attributed to PBN's ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. This action helps to preserve neuronal integrity during oxidative stress conditions .

- Case Study : In a study involving rats subjected to MCAO, PBN was administered one hour after reperfusion. Results showed significant preservation of energy metabolism and reduced necrotic cell death in treated animals compared to controls .

Cancer Research

PBN's role in cancer research primarily revolves around its antioxidant properties and its ability to modulate cellular responses to oxidative stress.

- Inhibition of Tumor Growth : PBN has been shown to inhibit the induction of nitric oxide synthase (iNOS), which is linked to tumor progression. This inhibition can prevent overproduction of nitric oxide, a signaling molecule that can promote tumor growth .

- Cellular Senescence : Research indicates that PBN can attenuate fibroblast senescence in unstable oral squamous cell carcinomas, suggesting potential applications in cancer therapy by mitigating oxidative damage .

- Data Table: Effects of PBN on Cancer Cell Lines

Free Radical Scavenging

PBN is widely recognized for its ability to trap free radicals, making it a valuable tool in oxidative stress research.

- Radical Scavenging Activity : As a spin trap, PBN reacts with free radicals to form stable adducts that can be analyzed using electron paramagnetic resonance (EPR) spectroscopy. This application is crucial for studying the dynamics of free radical formation and decay in biological systems .

- Case Study : In experiments assessing the effects of magnetic field exposure on biological tissues, pretreatment with PBN was shown to block adverse effects associated with oxidative stress induced by electromagnetic fields .

Implications in Aging Research

PBN has been implicated in studies related to aging and age-related diseases due to its antioxidant properties.

Mechanism of Action

The mechanism of action of n-Tert-butyl-alpha-phenylnitrone involves its ability to scavenge free radicals and inhibit the activity of cyclooxygenase-2 (COX-2). It prevents lipid peroxidation in rat liver microsomes and inhibits the induction of inducible nitric oxide synthase (iNOS) by reactive oxygen species . The compound can form nitric oxide spin adducts, contributing to its free radical scavenging activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of PBN and Similar Antioxidants

Biological Activity

N-Tert-butyl-alpha-phenylnitrone (PBN) is a well-studied compound known for its biological activity primarily as a free radical trap. This article delves into its mechanisms of action, effects on various biological systems, and relevant research findings, including case studies and data tables.

Overview of PBN

PBN is classified as a nitrone spin trap, which means it can stabilize free radicals by forming spin adducts that can be detected using electron spin resonance (ESR) spectroscopy. Its chemical formula is with a molecular weight of approximately 177.2 g/mol. PBN has been utilized in various experimental settings to investigate oxidative stress and neuroprotection.

PBN functions primarily through its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This action is crucial in various biological contexts, including neuroprotection during ischemic events and muscle function enhancement. The compound's antioxidant properties are attributed to its high affinity for reactive oxygen species (ROS), allowing it to mitigate damage caused by oxidative stress.

1. Neuroprotection

PBN has demonstrated significant neuroprotective effects in various models of neurodegeneration:

- Seizure Models : In juvenile rats undergoing lithium chloride/pilocarpine-induced status epilepticus, PBN treatment reduced acute neurodegeneration in the hippocampus and improved functional recovery post-seizure .

- Ischemic Stroke : Studies show that PBN reduces infarct size in models of middle cerebral artery occlusion (MCAO), enhancing recovery of brain energy metabolism even when administered after ischemic events .

2. Muscle Function

Research indicates that PBN influences muscle performance:

- Dose-Response Effects : In vitro studies on rat diaphragm muscle showed that PBN enhances muscle tension and endurance at certain concentrations (optimal at 1.0 mM), although higher doses led to decreased muscle performance .

Table 1: Summary of Key Studies on PBN

Additional Insights

PBN's role extends beyond mere radical scavenging; it also appears to influence cellular signaling pathways involved in inflammation and apoptosis. For instance, it has been shown to inhibit cyclooxygenase-2 activity, contributing to its anti-inflammatory effects .

Moreover, the compound has been implicated in the modulation of protein carbonyl content, which is a marker of oxidative stress. In aged rats, PBN treatment significantly reduced carbonylated proteins, indicating its potential to ameliorate age-related oxidative damage .

Q & A

Q. What are the primary mechanisms by which PBN exerts neuroprotective effects in cerebral ischemia models?

PBN mitigates ischemic damage by trapping free radicals and improving post-ischemic energy recovery. Studies in rats subjected to middle cerebral artery occlusion (MCAO) demonstrate that PBN administration (100–150 mg/kg, intraperitoneal) after ischemia enhances ATP and phosphocreatine (PCr) recovery in penumbral regions, likely by preserving microcirculation and reducing mitochondrial dysfunction . Its spin-trapping activity neutralizes reactive oxygen species (ROS), preventing secondary oxidative damage during reperfusion .

Q. What experimental methodologies are standard for evaluating PBN’s antioxidant efficacy in vivo?

Key approaches include:

- Focal ischemia models : MCAO via intraluminal filament techniques in rodents, with metabolite analysis (ATP, lactate, PCr) via freeze-clamped brain tissue and HPLC .

- Behavioral assays : Cognitive performance tests (e.g., Morris water maze) in aging rats treated with PBN (32 mg/kg/day), showing improved survival and memory retention .

- Oxidative stress markers : Measurement of lipid peroxidation (e.g., malondialdehyde) and DNA damage (e.g., comet assay) in brain tissue after PBN administration .

Advanced Research Questions

Q. How do contradictory findings on PBN’s dose-dependent effects inform experimental design?

PBN exhibits a biphasic response: at 1 mM, it enhances rat diaphragm contractility, but concentrations >1 mM suppress force generation due to reversible sarcoplasmic reticulum inhibition . Researchers must:

- Optimize dosing : Pre-test dose ranges (0.01–10 mM in vitro; 32–150 mg/kg in vivo) to avoid paradoxical effects.

- Model specificity : Consider tissue-specific responses; neuroprotection often requires lower doses than muscle studies .

- Timing : Post-ischemic administration (e.g., 1 hr post-recirculation) is critical for efficacy in stroke models .

Q. What evidence supports a prolonged therapeutic window for PBN in stroke, and how does this challenge existing pathophysiological models?

PBN reduces infarct size even when administered 1–4 hours post-reperfusion in MCAO rats, correlating with restored ATP and lactate normalization . This contradicts the traditional "ischemic cascade" dogma, which assumes irreversible damage within minutes. The findings suggest microcirculatory stabilization and delayed ROS generation are actionable targets, extending the treatment window .

Q. How does PBN interact with non-radical pathways, such as inflammation or apoptosis, in age-related neurodegeneration?

Beyond radical trapping, PBN delays replicative senescence in human diploid fibroblasts by reducing oxidative DNA damage (e.g., 8-OHdG levels) and modulating p53/p21 pathways . In aging rats, it attenuates cognitive decline linked to chronic inflammation, possibly via NF-κB suppression, though mechanistic studies are needed .

Q. What methodological challenges arise when reconciling in vitro and in vivo data on PBN’s pro/antioxidant duality?

Discrepancies stem from:

- Radical flux differences : In vitro systems (e.g., isolated diaphragm) lack endogenous antioxidant buffering, amplifying PBN’s inhibitory effects at high doses .

- Bioavailability : PBN’s blood-brain barrier penetration varies across models, affecting neuroprotection consistency .

- Endpoint selection : Muscle studies prioritize contractility metrics, while neuroprotection focuses on metabolic and histological outcomes .

Methodological Guidance

Q. How should researchers optimize PBN delivery for time-sensitive studies in transient global ischemia?

- Route : Intraperitoneal injection ensures rapid systemic distribution (peak plasma: 30–60 mins) .

- Dosing : 100 mg/kg bolus followed by 32 mg/kg/day maintenance aligns with neuroprotection and minimal toxicity in rodents .

- Combination therapies : Co-administration with hypothermia synergistically reduces hippocampal CA1 neuronal loss in global ischemia models .

Q. What analytical techniques validate PBN’s spin-trapping activity in biological systems?

- Electron paramagnetic resonance (EPR) : Direct detection of PBN-radical adducts (e.g., PBN/•OH) in tissue homogenates .

- Competitive assays : Compare PBN’s radical-trapping rate (e.g., •OH rate constant: 1.2 × 10³ M⁻¹s⁻¹) with novel agents like Au@EMPO nanoparticles .

- Isotopic labeling : Use ¹⁴C-PBN to track distribution and metabolite formation in vivo .

Data Interpretation and Contradictions

Q. How can researchers address paradoxical findings where PBN exacerbates oxidative stress in specific contexts?

In MDMA (ecstasy)-induced neurotoxicity, PBN paradoxically increases lipid peroxidation at high doses (>50 mg/kg) while protecting serotonin neurons at lower doses (10–20 mg/kg). Recommendations:

- Dose titration : Establish U-shaped response curves for ROS-related endpoints.

- Temporal analysis : Monitor oxidative markers at multiple timepoints to capture dynamic effects .

Q. What factors explain PBN’s variable efficacy across species (e.g., gerbils vs. rats) in stroke models?

Species-specific differences in cytochrome P450 metabolism and ROS generation rates influence outcomes. Gerbils show greater PBN-mediated neuroprotection due to higher basal oxidative stress in hippocampal regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.